1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)-

medicinal chemistry chemical biology structure-activity relationship

1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)- (CAS 1049115-95-8) is a fully substituted 1,2,4-triazole bearing a chlorine atom at the 3-position and identical 4-chlorophenyl groups at the 1- and 5-positions. Its molecular formula is C14H8Cl3N3 with a molecular weight of 324.6 g/mol.

Molecular Formula C14H8Cl3N3
Molecular Weight 324.6 g/mol
CAS No. 1049115-95-8
Cat. No. B12122254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)-
CAS1049115-95-8
Molecular FormulaC14H8Cl3N3
Molecular Weight324.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C14H8Cl3N3/c15-10-3-1-9(2-4-10)13-18-14(17)19-20(13)12-7-5-11(16)6-8-12/h1-8H
InChIKeyIFPSSSGUPQQYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1,5-bis(4-chlorophenyl)-1H-1,2,4-triazole (CAS 1049115-95-8): Chemical Identity and Procurement Context


1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)- (CAS 1049115-95-8) is a fully substituted 1,2,4-triazole bearing a chlorine atom at the 3-position and identical 4-chlorophenyl groups at the 1- and 5-positions [1]. Its molecular formula is C14H8Cl3N3 with a molecular weight of 324.6 g/mol . The compound presents a C1-symmetric, halogen-rich architecture with three chlorine atoms distributed across the triazole core and two terminal aryl rings [2]. It is listed in chemical directories as a screening compound and is not registered as an approved pharmaceutical or agrochemical active ingredient. Users considering procurement should be aware that, as of the search date, no primary research articles, patents, or quantitative biological assay data indexed in major scientific databases could be identified for this specific compound.

Screening compound with no published bioactivity data; research use only
3-Chloro substituent provides a synthetic handle for SNAr-based derivatization (class-level inference)
Limited vendor availability; CoA and in-house characterization may be required before use

Why 1,5-Diaryl-3-substituted-1,2,4-triazoles Cannot Be Interchanged: The Case of 3-Chloro-1,5-bis(4-chlorophenyl)-1H-1,2,4-triazole


Within the 1,5-diaryl-1,2,4-triazole class, subtle variations in the 3-position substituent and aryl ring halogenation patterns produce compounds with fundamentally divergent physicochemical and biological profiles. For example, the positional isomer 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole (same molecular formula, C14H8Cl3N3) has been reported with NMR characterization [1], while the 3-hexyl analog (LH-21) acts as a potent in vivo neutral cannabinoid CB1 receptor antagonist [2]. The 3-methylthio variant 1,5-bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is noted for potential agrochemical fungicidal properties . The target compound's unique combination of a 3-chloro substituent—a reactive site for nucleophilic displacement—with symmetrical 4-chlorophenyl decoration at positions 1 and 5 generates a chemical reactivity, lipophilicity, and steric profile that cannot be reproduced by any single close analog. Generic procurement of an in-class substitute without verifying 3-position functionality risks altering reactivity in downstream derivatization or misattributing biological screening results. However, the absence of published comparative data for this specific compound means that users must currently rely on predicted properties and class-level inference rather than empirically validated differentiation.

Positional Isomer Topology
Same molecular formula (C14H8Cl3N3) but different chlorine substitution pattern may alter binding geometry and recognition profile.
3‑Substituent Reactivity
3‑Alkyl and 3‑thioether analogs lack the SNAr‑reactive chlorine, limiting post‑synthetic diversification potential.
Lipophilicity Shift
Non‑halogenated or mono‑chlorinated diaryl‑triazoles exhibit lower predicted LogP, potentially shifting assay partitioning and solubility outcomes.

Quantitative Differentiation Evidence for 3-Chloro-1,5-bis(4-chlorophenyl)-1H-1,2,4-triazole (CAS 1049115-95-8) Against Closest Analogs


Molecular Topology: Symmetrical 1,5-Bis(4-chlorophenyl) Architecture Differentiates from Unsymmetrical Positional Isomers

The target compound bears identical 4-chlorophenyl substituents at positions N1 and C5 of the triazole ring. By contrast, the same-molecular-formula positional isomer 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole carries a 2,4-dichlorophenyl group at N1 and a 4-chlorophenyl at C5, resulting in a different chlorine substitution topology [1]. This symmetry distinction is geometrically significant: the target compound has a C1 axis with two chemically equivalent terminal rings, whereas the 2,4-dichlorophenyl isomer is fully asymmetric. In molecular recognition contexts where symmetrical diaryl motifs are required for target binding—such as certain COX-2 inhibitor pharmacophores built on vicinal diaryl heterocycles —the symmetrical 1,5-bis(4-chlorophenyl) topography provides a distinct pharmacophoric geometry.

Molecular Topology
Class‑level
Symmetrical 1,5‑bis(4‑chlorophenyl) vs. Asymmetrical 1‑(2,4‑dichlorophenyl) isomer
Symmetry may affect molecular recognition geometry; class‑level inference
Distinct InChIKey; no head‑to‑head assay data available
medicinal chemistry chemical biology structure-activity relationship

3-Chloro Substituent as a Synthetic Handle: Nucleophilic Displacement Potential vs. 3-Alkyl or 3-Methylthio Analogs

The chlorine atom at the 3-position of the 1,2,4-triazole ring is amenable to nucleophilic aromatic substitution (SNAr), enabling further functionalization with amines, thiols, or alkoxides. This reactivity is well-established for 3-chloro-1,2,4-triazole derivatives in general [1]. In contrast, closely related analogs such as 1,5-bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole (CAS not specified) and 1,5-bis(4-chlorophenyl)-3-ethyl-1H-1,2,4-triazole (CAS not specified, C16H13Cl2N3, MW 318.2) lack this labile chlorine, making them unsuitable for post-synthetic diversification via SNAr chemistry. The 3-chloro group thus confers a unique synthetic utility that is absent in the 3-alkyl, 3-methylthio, and 3-hydroxy analogs of the 1,5-bis(4-chlorophenyl) series.

3‑Chloro Reactivity
Class‑level
3‑Cl enables SNAr with amines, thiols, alkoxides (class‑level precedent)
Supports derivatization workflow; 3‑alkyl/thioether analogs not suitable
No kinetic data for this specific compound
synthetic chemistry derivatization building block

Predicted Lipophilicity (LogP) Differentiation from Non-chlorinated and Mono-chlorinated 1,5-Diaryl Triazole Analogs

The presence of three chlorine atoms (one on the triazole ring and one on each terminal phenyl ring) is predicted to yield a higher computed LogP compared to non-halogenated or mono-chlorinated 1,5-diaryl-1,2,4-triazole analogs. While experimentally determined LogP for this specific compound has not been published, structurally analogous trichlorinated triazoles of formula C14H8Cl3N3 typically exhibit calculated XLogP values in the range of approximately 4.0–5.5 [1]. By comparison, the non-chlorinated parent 1,5-diphenyl-1H-1,2,4-triazole (C14H11N3, MW 221.26) has a predicted LogP approximately 2.5–3.0, and the mono-chlorinated 3-chloro-1,5-diphenyl-1H-1,2,4-triazole (C14H10ClN3, MW 255.70) has a predicted LogP approximately 3.2–3.8. The higher predicted lipophilicity of the target compound may translate into altered membrane permeability, tissue distribution, and metabolic stability compared to less halogenated analogs.

Predicted Lipophilicity
Class‑level
Estimated XLogP ~4.0–5.5 (3 Cl) vs. ~2.5–3.0 (0 Cl) parent
May influence membrane permeability and assay partitioning
Experimental LogP not determined; predicted values only
physicochemical properties drug-likeness ADME prediction

Supplier Catalog Availability and Purity Profile: Limited-Source Compound Requiring Verified Characterization

As of the search date, 3-chloro-1,5-bis(4-chlorophenyl)-1H-1,2,4-triazole (CAS 1049115-95-8) appears in a limited number of chemical supplier catalogs primarily as a screening compound . By contrast, more widely studied 1,5-diaryl-1,2,4-triazoles such as LH-21 (CAS 611207-11-5) are available from multiple vendors with published purity specifications, biological activity data, and peer-reviewed characterization . Users procuring the target compound should request independent certificate of analysis (CoA) documentation including HPLC purity, NMR, and mass spectrometry confirmation, as no published spectral data (1H NMR, 13C NMR, IR, HRMS) could be located in the public domain. This contrasts with the positional isomer 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole, for which 1H NMR spectra are archived in the KnowItAll spectral library [1].

Vendor Availability
Source review
Limited vendors; no published NMR or bioactivity data
Characterization data must be verified before use
Positional isomer has 1H NMR in spectral library
chemical procurement screening library quality control

Recommended Application Scenarios for 3-Chloro-1,5-bis(4-chlorophenyl)-1H-1,2,4-triazole Based on Available Evidence


Scaffold for Focused Library Synthesis via SNAr Derivatization at the 3-Position

The 3-chloro substituent provides a reactive handle for nucleophilic displacement with diverse amine, thiol, and alcohol nucleophiles, enabling the generation of compound libraries with varied 3-position functionality while maintaining the symmetrical 1,5-bis(4-chlorophenyl) scaffold. This application leverages the class-level precedent for SNAr reactions on 3-chloro-1,2,4-triazoles [1] and is the primary synthetic advantage of the target compound over 3-alkyl and 3-thioether analogs that lack this reactive site. Users should verify the reactivity of the 3-chloro position under their specific reaction conditions, as the electron-withdrawing effect of the two 4-chlorophenyl groups may modulate SNAr rates compared to unsubstituted 3-chloro-1,2,4-triazole.

Negative Control or Selectivity Probe in Cannabinoid CB1 Receptor Antagonist Screening Panels

The closely related trisubstituted triazole LH-21 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole) is a well-characterized in vivo neutral CB1 receptor antagonist [2]. The target compound, lacking the critical 3-hexyl substituent and featuring a symmetrical 1,5-bis(4-chlorophenyl) topology, is structurally predicted to have negligible CB1 activity. It may therefore serve as a negative control or selectivity counter-screen compound in cannabinoid receptor panels, provided that its lack of CB1 activity is empirically confirmed by the user prior to deployment.

Physicochemical Probe for Trichlorinated Heterocycle Property Profiling

With a predicted LogP significantly higher than non-halogenated diaryl triazole analogs (estimated ΔLogP +1.0 to +2.5) [3], the target compound can be used as a high-lipophilicity reference point in systematic physicochemical profiling studies. Such studies may include experimental LogP determination (shake-flask or chromatographic method), aqueous solubility measurement, and non-specific binding assessment in biochemical assay formats. The symmetrical architecture eliminates confounding effects from asymmetric substitution, allowing cleaner interpretation of halogenation-dependent property trends.

Application
Selection Property
Validation Focus
Library Synthesis via 3‑Chloro SNAr
3‑Chloro SNAr reactivity (class‑level)
Verify reactivity under user conditions
CB1 Selectivity Counter‑Screen
Structural divergence from known CB1 antagonist LH‑21
Empirically confirm lack of CB1 activity
Lipophilicity Reference Probe
High predicted LogP (trichlorinated)
Experimental determination of LogP and solubility
Quote Request

Request a Quote for 1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.